N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide
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Overview
Description
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom, a methyl group, and a tert-butyl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide typically involves the following steps:
Methylation: The addition of a methyl group to the 4-position of the phenyl ring.
Nicotinamide Formation: The formation of the nicotinamide core by reacting the brominated and methylated phenyl compound with nicotinic acid or its derivatives.
tert-Butylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methylation, and tert-butylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and tert-butyl groups may play a role in modulating the compound’s activity and binding affinity to its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)pyridine-2-carboxamide
- N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)isonicotinamide
Uniqueness
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide core The presence of the bromine, methyl, and tert-butyl groups imparts distinct chemical and biological properties compared to similar compounds
Biological Activity
N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. Its structure is characterized by a nicotinamide backbone modified with a brominated phenyl group and a tert-butyl substituent. This compound has attracted significant attention due to its potential biological activities, particularly as a protein kinase inhibitor, which positions it as a candidate for therapeutic applications in various diseases, including cancer and inflammatory conditions.
The compound can be synthesized through several methods, including:
- Palladium-Catalyzed Cross-Coupling : Involves the reaction of 5-nicotinamide with 3-bromo-4-methylphenylboronic acid.
- Use of tert-butyl Isocyanate : This method introduces the tert-butyl group onto the nicotinamide scaffold.
Proper control of reaction conditions is essential to achieve high yields and purity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the amide nitrogen can participate in acylation reactions, influencing its biological interactions.
Protein Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various protein kinases. These enzymes play critical roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. The compound's ability to inhibit these pathways suggests its potential use in treating cancers characterized by dysregulated signaling.
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of Cancer Cell Lines : In studies involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, this compound demonstrated potent inhibitory effects with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU). This suggests a promising selectivity for cancer cells over normal cells, providing a therapeutic window that could minimize side effects.
- Metastasis Studies : In vivo studies using BALB/c nude mice showed that treatment with this compound inhibited lung metastasis in TNBC models more effectively than known inhibitors, indicating its potential as an anti-metastatic agent.
The mechanism by which this compound exerts its biological effects involves:
- Modulation of Cell Cycle Control : The compound has been shown to affect cell cycle progression, leading to apoptosis in cancer cells.
- Binding to Specific Protein Targets : Interaction studies have indicated that it binds to key proteins involved in cell signaling pathways, which may alter their activity and downstream effects.
Comparative Analysis with Similar Compounds
Several structurally similar compounds were analyzed to understand the influence of different substituents on biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-Bromophenyl)-5-(tert-butyl)nicotinamide | Similar nitro group on phenyl | Different bromination pattern |
N-(3-Chloro-4-methylphenyl)-5-(tert-butyl)nicotinamide | Chlorine instead of bromine | Variation in halogen effects on activity |
N-(3-Bromo-4-isopropylphenyl)-5-(tert-butyl)nicotinamide | Isopropyl group instead of methyl | Altered steric hindrance affecting reactivity |
These comparisons highlight how modifications in chemical structure can significantly impact pharmacological properties and biological activity.
Properties
Molecular Formula |
C17H19BrN2O |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-5-tert-butylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H19BrN2O/c1-11-5-6-14(8-15(11)18)20-16(21)12-7-13(10-19-9-12)17(2,3)4/h5-10H,1-4H3,(H,20,21) |
InChI Key |
GOZBAEZJQUOQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)C(C)(C)C)Br |
Origin of Product |
United States |
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